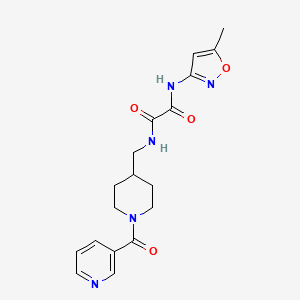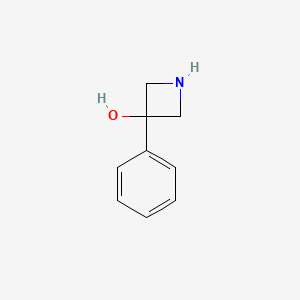
2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a tert-butylthio group, and a difluorobenzylsulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Tert-butylthio Group: This step often involves the reaction of a piperidine derivative with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Difluorobenzylsulfonyl Group: The final step involves the sulfonylation of the piperidine derivative with 3,5-difluorobenzylsulfonyl chloride under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The piperidine ring and the benzyl positions can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s potential bioactivity is of interest. Researchers may explore its efficacy and safety as a lead compound in the development of drugs for various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets would be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((Tert-butylthio)methyl)-1-((3,5-dichlorobenzyl)sulfonyl)piperidine
- 2-((Tert-butylthio)methyl)-1-((3,5-dimethylbenzyl)sulfonyl)piperidine
- 2-((Tert-butylthio)methyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine
Uniqueness
Compared to similar compounds, 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Propriétés
IUPAC Name |
2-(tert-butylsulfanylmethyl)-1-[(3,5-difluorophenyl)methylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F2NO2S2/c1-17(2,3)23-11-16-6-4-5-7-20(16)24(21,22)12-13-8-14(18)10-15(19)9-13/h8-10,16H,4-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWKNKXWBYLDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1S(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide](/img/structure/B2517392.png)

![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)

![[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride](/img/structure/B2517401.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)





![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B2517414.png)
